molecular formula C6H10O3S B1524811 Ethyl 3-oxo-4-sulfanylbutanoate CAS No. 98485-55-3

Ethyl 3-oxo-4-sulfanylbutanoate

Cat. No.: B1524811
CAS No.: 98485-55-3
M. Wt: 162.21 g/mol
InChI Key: HKMVJYJNQSCOLA-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-sulfanylbutanoate (CAS 98485-55-3) is a β-keto ester with a sulfanyl (-SH) group at the 4-position of the butanoate backbone. Its molecular formula is C₆H₁₀O₃S, and it is characterized by the presence of both a ketone and a thiol functional group, making it a versatile intermediate in organic synthesis. The compound’s reactivity is influenced by the electron-withdrawing ketone and the nucleophilic sulfanyl group, enabling applications in thiol-ene reactions and as a building block for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

ethyl 3-oxo-4-sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3S/c1-2-9-6(8)3-5(7)4-10/h10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMVJYJNQSCOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705127
Record name Ethyl 3-oxo-4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98485-55-3
Record name Ethyl 3-oxo-4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-oxo-4-sulfanylbutanoate is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant studies highlighting its significance in research.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C7H10O3S\text{C}_7\text{H}_10\text{O}_3\text{S}

This compound features a carbonyl group adjacent to a sulfanyl group, contributing to its unique reactivity and biological properties. The compound is generally synthesized through various methods, including the reaction of ethyl acetoacetate with thiol compounds.

Biological Activity Overview

The biological activity of this compound primarily arises from its derivatives, which have been studied for various pharmacological effects. Key biological activities include:

  • Antimicrobial Properties : Several studies have indicated that derivatives of this compound exhibit antimicrobial effects against a range of pathogens.
  • Antioxidant Activity : The presence of sulfur in the structure contributes to its antioxidant potential, which can mitigate oxidative stress in biological systems.
  • Inhibition of Key Enzymes : Some derivatives have shown promise in inhibiting enzymes associated with inflammatory pathways, such as NF-κB.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Signaling Pathways : It influences various cell signaling pathways, particularly those involved in inflammation and oxidative stress responses.
  • Gene Expression Modulation : The compound has been shown to modulate gene expression related to apoptosis and cell survival, particularly through pathways involving NF-κB.
  • Formation of Bioactive Compounds : As a precursor in synthetic chemistry, it leads to the formation of bioactive derivatives that possess enhanced pharmacological properties.

Case Study: Antimicrobial Activity

A notable study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives synthesized from this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, demonstrating a potential application in developing new antimicrobial agents.

Table: Biological Activities of Derivatives

Compound NameKey Biological Activity
This compoundAntioxidant and antimicrobial properties
Ethyl 3-oxo-4-(phenylthio)butanoateInhibition of NF-kB-mediated gene expression
Ethyl 3-(methylthio)-4-oxobutanoateAntiproliferative effects on cancer cell lines

Metabolic Pathways

This compound participates in metabolic pathways that lead to the formation of various bioactive compounds. Its derivatives undergo transformations such as oxidation and reduction reactions, significantly altering their biological activity.

Comparison with Similar Compounds

(a) Sulfanyl vs. Aromatic Substituents

  • This compound: The -SH group enables nucleophilic reactions, such as Michael additions or thiol-disulfide exchange. However, its susceptibility to oxidation (forming disulfides) limits long-term storage .
  • Phenyl/Trifluorophenyl Derivatives: Aromatic substituents (e.g., in Ethyl 3-oxo-4-phenylbutanoate) increase lipophilicity, making these compounds suitable for hydrophobic interactions in drug design. Fluorinated analogs (e.g., trifluorophenyl) exhibit improved metabolic stability and bioavailability .

(b) Electronic Effects

  • Electron-Withdrawing Groups (e.g., -CF₃): Compounds like Ethyl 2-ethyl-4,4,4-trifluoro-3-oxo-butanoate show enhanced stability against nucleophilic attack due to the electron-deficient β-keto ester moiety, favoring applications in high-performance materials .
  • Methoxy Groups: Ethyl 3-oxo-4-(3,4,5-trimethoxyphenyl)butanoate benefits from methoxy groups’ electron-donating effects, which improve solubility and interaction with biological targets .

(c) Commercial and Industrial Relevance

  • This compound’s discontinuation contrasts with the sustained availability of phenyl- and fluorophenyl-substituted analogs, reflecting challenges in handling reactive thiols at scale .
  • Fluorinated derivatives (e.g., trifluorophenyl) are prioritized in drug discovery due to their pharmacokinetic advantages, while trimethoxyphenyl variants are explored in oncology research .

Stability and Handling Considerations

  • This compound: Requires storage under inert atmospheres to prevent oxidation. Thiol-protecting agents (e.g., dithiothreitol) may be necessary during synthesis .
  • Aromatic Analogs : Phenyl- and methoxy-substituted esters are more stable under ambient conditions, facilitating industrial use without specialized handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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